DNP-X acid

Description

ligand used in prosthetic-group-label immunoassay technique

Structure

3D Structure

Properties

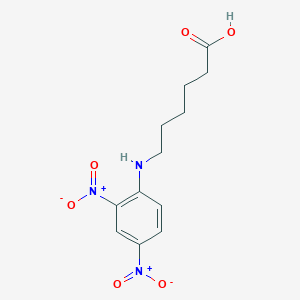

IUPAC Name |

6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-12(17)4-2-1-3-7-13-10-6-5-9(14(18)19)8-11(10)15(20)21/h5-6,8,13H,1-4,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUWUKIAUDIXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146636 | |

| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-72-5 | |

| Record name | Dinitrophenyl-ε-aminocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10466-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-DINITROPHENYL)-6-AMINOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9DMK9DA99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of DNP-X Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-X acid, chemically known as 6-(2,4-Dinitrophenyl)aminohexanoic acid, and its activated N-hydroxysuccinimide (NHS) ester form, this compound, SE, are pivotal reagents in biomedical research and diagnostics. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound. Furthermore, it details its primary applications as a widely used hapten for immunological assays and as an efficient quencher in Förster Resonance Energy Transfer (FRET) studies. Detailed experimental protocols for its synthesis and use in peptide labeling are provided, alongside a discussion of its mechanism of action in these applications.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the amino acid 6-aminohexanoic acid, where the primary amine is covalently linked to a 2,4-dinitrophenyl (DNP) group. The "X" in its name refers to the six-carbon aminohexanoyl spacer. This spacer is crucial as it distances the DNP group from the molecule to which it is conjugated, enhancing the accessibility for anti-DNP antibodies.[1]

The structure of this compound consists of three key components:

-

The DNP Group: A 2,4-dinitrophenyl moiety which is highly immunogenic and serves as a hapten.

-

The Hexanoic Acid Spacer: A six-carbon aliphatic chain that provides flexibility and reduces steric hindrance.

-

The Carboxylic Acid Group: A terminal carboxyl functional group that can be activated (e.g., as an NHS ester) for conjugation to primary amines on biomolecules.

A summary of the key physicochemical properties of this compound and its succinimidyl ester is presented in Table 1.

| Property | This compound | This compound, SE | Reference(s) |

| Systematic Name | 6-(2,4-Dinitrophenyl)aminohexanoic acid | 2,5-dioxopyrrolidin-1-yl 6-(2,4-dinitroanilino)hexanoate | [2][3] |

| CAS Number | 10466-72-5 | 82321-04-8 | [2][4] |

| Molecular Formula | C₁₂H₁₅N₃O₆ | C₁₆H₁₈N₄O₈ | [2][5] |

| Molecular Weight | 297.26 g/mol | 394.34 g/mol | [2][4] |

| Appearance | Solid | Yellow Solid | [4] |

| Solubility | DMSO | DMSO | [4] |

| Melting Point | 133-134 °C | Not specified | [6] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution reaction between 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, and 6-aminohexanoic acid.[7] The highly electrophilic aromatic ring of DNFB, activated by the two nitro groups, readily reacts with the nucleophilic primary amine of 6-aminohexanoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of dinitrophenylation of amino acids.[4]

Materials:

-

6-aminohexanoic acid

-

2,4-dinitrofluorobenzene (DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated and 1M

Procedure:

-

Dissolve 6-aminohexanoic acid and an excess of sodium bicarbonate in a mixture of water and ethanol.

-

Slowly add a solution of 2,4-dinitrofluorobenzene in ethanol to the amino acid solution with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Collect the yellow precipitate by filtration and wash with cold water.

-

For purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.

-

The purified this compound is then dried under vacuum.

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the covalent attachment of the DNP group to the 6-aminohexanoic acid backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the synthesized compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.

Due to the lack of publicly available spectra for this compound, representative NMR data for its precursor, 6-aminohexanoic acid, is provided in Table 2 for reference.[8]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | 2.19 | 39.92 |

| C3 | 1.58 | 27.90 |

| C4 | 1.37 | 28.12 |

| C5 | 1.58 | 29.18 |

| C6 | 2.99 | 42.06 |

| COOH | - | 186.39 |

Mechanism of Action and Applications

This compound does not have a known biological signaling pathway in the classical sense. Its utility stems from its chemical properties as a hapten and a quencher in in vitro and in situ applications.

Hapten for Immunological Detection

The DNP group is a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This makes DNP an excellent hapten for various immunological assays. Biomolecules labeled with this compound can be readily detected with high sensitivity and specificity using anti-DNP antibodies.

The workflow for using this compound as a hapten is visualized in the following diagram:

Quencher in FRET-Based Assays

This compound can act as an efficient quencher for fluorophores such as tryptophan and 7-methoxycoumarin (MCA) in Förster Resonance Energy Transfer (FRET) based assays.[5] In a typical FRET application, a fluorescent donor and a quencher (DNP) are attached to a molecule of interest, such as a peptide substrate for a protease. In the intact state, the donor and quencher are in close proximity, and the fluorescence of the donor is quenched by the DNP group. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence.

The principle of a FRET-based protease assay using a DNP-labeled substrate is illustrated below:

Experimental Protocol: Labeling of Peptides with this compound, SE

This protocol provides a general guideline for the conjugation of this compound, SE to peptides. Optimization may be required depending on the specific peptide.

Materials:

-

Peptide with a free primary amine

-

This compound, SE

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the peptide in anhydrous DMF or DMSO.

-

Add a 1.2 to 2-fold molar excess of this compound, SE dissolved in a small amount of the same solvent.

-

Add a 2 to 3-fold molar excess of a non-nucleophilic base such as TEA or DIEA to the reaction mixture to maintain a basic pH.

-

Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

-

Monitor the progress of the reaction by analytical HPLC or mass spectrometry.

-

Once the reaction is complete, the DNP-labeled peptide can be purified from unreacted starting materials and by-products using reverse-phase HPLC.

-

The purified, labeled peptide should be lyophilized and stored desiccated at -20°C or lower, protected from light.

Conclusion

This compound is a versatile and indispensable tool in modern biological and chemical research. Its well-defined structure, characterized by the immunogenic DNP hapten and a flexible spacer arm, allows for its widespread use in highly sensitive immunoassays. Furthermore, its ability to act as an effective FRET quencher has enabled the development of numerous activity assays for enzymes such as proteases. The straightforward synthesis and conjugation chemistry of this compound and its activated ester further contribute to its prominence in the laboratory. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields.

References

- 1. This compound [6-(2,4-Dinitrophenyl)aminohexanoic acid] *CAS 10466-72-5* | AAT Bioquest [aatbio.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Dinitrophenyl-epsilon-aminocaproic acid | C12H15N3O6 | CID 96812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. This compound, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Buy 6-((2,4-Dinitrophenyl)amino)hexanoic acid | 10466-72-5 | 97%min [smolecule.com]

- 8. bmse000394 6-Aminohexanoic Acid at BMRB [bmrb.io]

DNP-X acid mechanism of action

An in-depth analysis of the scientific literature reveals that "DNP-X acid" is a generalized term, not a specific molecule. The "DNP" refers to a 2,4-Dinitrophenyl group, a chemical moiety frequently used in biochemical and immunological research. The "-X" represents a variable molecular component to which the DNP group is attached, and "acid" indicates the presence of an acidic functional group within the "X" component.

The mechanism of action of a "this compound" is entirely dependent on the identity of the "X" moiety. For instance, if "X" is an amino acid, the compound's primary role is often as a hapten to elicit an immune response. If "X" were a different type of molecule, its mechanism of action would be fundamentally different.

Due to this inherent ambiguity, a singular, core mechanism of action for "this compound" cannot be described. To provide a detailed and accurate technical guide as requested, the specific chemical identity of the "X" component must be known.

For example, common DNP-conjugated molecules in research include:

-

DNP-amino acids (e.g., DNP-lysine, DNP-glycine): Primarily used as model antigens in immunology to study antibody production and allergic responses. Their "mechanism" involves cross-linking IgE receptors on mast cells, leading to degranulation.

-

2,4-Dinitrophenol (DNP): While not a "this compound" in the formal sense, it is a well-known molecule containing the DNP group. It acts as a proton ionophore, uncoupling oxidative phosphorylation in mitochondria.

Without a specific molecular identity for "this compound," it is not possible to provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. Please specify the full chemical name of the compound of interest for a comprehensive technical guide.

DNP-X Acid Succinimidyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X acid succinimidyl ester, chemically known as 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester, is a crucial amine-reactive chemical probe. Its utility in biomedical research and drug development is centered around its dinitrophenyl (DNP) group, which acts as a reliable hapten for immunological detection. The succinimidyl ester (SE) group provides a mechanism for covalent attachment to primary amines on biomolecules. This guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use.

Core Properties

This compound succinimidyl ester is a solid, light yellow to yellow substance.[1][2] It is characterized by a seven-atom aminohexanoyl spacer ('X') that separates the DNP hapten from the reactive succinimidyl ester.[3] This spacer is designed to enhance the accessibility of the DNP moiety for antibody recognition after conjugation.[3]

Physicochemical and Spectral Properties

A summary of the key quantitative properties of this compound succinimidyl ester is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈N₄O₈ | [1][2] |

| Molecular Weight | 394.34 g/mol | [1][4][5] |

| CAS Number | 82321-04-8 | [1][2][5] |

| Appearance | Light yellow to yellow solid | [1][2] |

| Purity | ≥95% (HPLC) | [5][6] |

| Excitation (Ex) | 335 nm | [1] |

| Emission (Em) | 518 nm | [1] |

| Melting Point | 152°C | [2] |

| Solubility | Soluble in DMSO (50 mg/mL), DMF | [1][6][7] |

Chemical Reactivity and Mechanism

The core functionality of this compound succinimidyl ester lies in the reactivity of the N-hydroxysuccinimide (NHS) ester group towards primary aliphatic amines, such as the ε-amino group of lysine residues in proteins. This reaction, known as acylation, results in the formation of a stable amide bond, covalently linking the DNP-X moiety to the target molecule.

The reaction is most efficient at a slightly basic pH (8.0-9.0), which ensures that the primary amine is in its non-protonated, nucleophilic state. It is crucial to use amine-free buffers, such as phosphate, carbonate-bicarbonate, or borate buffers, to prevent competition with the target molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DNP-X, SE | this compound | CAS# 82321-04-8 | InvivoChem [invivochem.com]

- 3. Invitrogen DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. N-Succinimidyl N-(2,4-dinitrophenyl)-6-aminocaproate = 95 HPLC 82321-04-8 [sigmaaldrich.com]

- 6. This compound, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]

- 7. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to the Synthesis of 6-((2,4-Dinitrophenyl)amino)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-((2,4-dinitrophenyl)amino)hexanoic acid, a valuable bifunctional molecule utilized in various biochemical and biomedical applications. This document details the chemical principles, experimental protocols, and characterization data for this compound, intended to serve as a practical resource for researchers in the fields of chemistry, biochemistry, and drug development.

Introduction

6-((2,4-Dinitrophenyl)amino)hexanoic acid, also known as N-(2,4-dinitrophenyl)-ε-aminocaproic acid, is a derivative of 6-aminohexanoic acid. The key feature of this compound is the incorporation of the 2,4-dinitrophenyl (DNP) group, a well-known hapten, onto the terminal amino group of the hexanoic acid backbone. This structure imparts unique properties, making it a versatile tool in the laboratory.

The primary applications of 6-((2,4-dinitrophenyl)amino)hexanoic acid stem from its ability to act as an amine-reactive building block. The carboxylic acid moiety can be activated for conjugation to other molecules, while the DNP group serves as a highly immunogenic epitope, readily recognized by anti-DNP antibodies. This property is extensively exploited for signal amplification in immunoassays such as ELISA and immunohistochemistry. Furthermore, the DNP group can function as an effective quencher in fluorescence resonance energy transfer (FRET) based assays.

Chemical Synthesis

The synthesis of 6-((2,4-dinitrophenyl)amino)hexanoic acid is achieved through a nucleophilic aromatic substitution reaction. The terminal amino group of 6-aminohexanoic acid acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent. The fluorine atom, a good leaving group, is subsequently displaced. The reaction is typically carried out under mildly basic conditions to ensure the deprotonation of the amino group, thereby enhancing its nucleophilicity.

The reaction mechanism proceeds through the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to form the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Aminohexanoic acid | ≥99% | Sigma-Aldrich |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | ≥99% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |

| Ethanol | 95% | VWR |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Hydrochloric acid (HCl) | Concentrated (37%) | VWR |

| Deionized water | Millipore |

Experimental Protocol

2.2.1. Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (38.1 mmol) of 6-aminohexanoic acid in 100 mL of a 5% (w/v) aqueous solution of sodium bicarbonate.

-

In a separate beaker, prepare a solution of 7.1 g (38.1 mmol) of 1-fluoro-2,4-dinitrobenzene in 50 mL of ethanol.

2.2.2. Reaction Execution

-

While stirring the 6-aminohexanoic acid solution at room temperature, slowly add the ethanolic solution of 1-fluoro-2,4-dinitrobenzene dropwise over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours. The solution will turn yellow as the product forms.

2.2.3. Product Isolation and Purification

-

Upon completion of the reaction, transfer the mixture to a 500 mL beaker and cool it in an ice bath.

-

Slowly acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid while stirring. This will protonate the carboxylic acid group and cause the product to precipitate out of the solution.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with three 50 mL portions of cold deionized water to remove any inorganic salts.

-

Further wash the product with 50 mL of cold diethyl ether to remove any unreacted 1-fluoro-2,4-dinitrobenzene.

-

For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization

The synthesized 6-((2,4-dinitrophenyl)amino)hexanoic acid should be characterized to confirm its identity and purity.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃O₆ |

| Molecular Weight | 297.27 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 133-136 °C |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Insoluble in water. |

Spectroscopic Data

| Spectroscopic Technique | Expected Peaks/Shifts |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.85 (d, 1H, Ar-H), 8.25 (dd, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 3.50 (q, 2H, -CH₂-NH-), 2.20 (t, 2H, -CH₂-COOH), 1.60-1.30 (m, 6H, -(CH₂)₃-) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 174.5 (C=O), 148.0, 137.5, 130.0, 124.0, 117.0, 114.0 (Ar-C), 42.5 (-CH₂-NH-), 33.5 (-CH₂-COOH), 28.5, 26.0, 25.0 (-(CH₂)₃-) |

| FT-IR (KBr, cm⁻¹) | ν: 3310 (N-H stretch), 3100-2850 (C-H stretch), 1710 (C=O stretch), 1620 (C=C stretch, aromatic), 1590 (N-H bend), 1520 & 1340 (NO₂ stretch) |

Experimental Workflow and Applications

The synthesis and subsequent application of 6-((2,4-dinitrophenyl)amino)hexanoic acid can be visualized as a streamlined workflow.

Caption: A flowchart illustrating the synthesis of 6-((2,4-dinitrophenyl)amino)hexanoic acid and its subsequent application in an immunoassay.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of 6-((2,4-dinitrophenyl)amino)hexanoic acid. The provided experimental protocol, coupled with the characterization data, offers a comprehensive resource for researchers. The versatility of this compound as a building block for bioconjugation, particularly in the context of immunoassays, underscores its importance in modern biochemical and biomedical research. Careful adherence to the outlined procedures will enable the successful synthesis and application of this valuable chemical tool.

Core Concepts: Understanding DNP-X Acid

An In-depth Technical Guide to DNP-X Acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a term for molecules where a dinitrophenyl (DNP) group is attached to a core structure, often an amino acid or a hexanoic acid derivative. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed information on the chemical properties, experimental applications, and relevant protocols.

The "X" in this compound denotes a variable component, leading to a class of molecules rather than a single compound. The dinitrophenyl group is a key functional moiety, historically significant for its role in the Sanger sequencing of proteins and now widely used as a hapten for antibody recognition and as a quencher in fluorescence resonance energy transfer (FRET) applications.[1][2][3] Two prominent examples of this compound are N-(2,4-Dinitrophenyl)glycine and 6-((2,4-Dinitrophenyl)amino)hexanoic acid.

Physicochemical Data

The fundamental properties of two common this compound variants are summarized below for easy reference and comparison.

| Property | N-(2,4-Dinitrophenyl)glycine | 6-((2,4-Dinitrophenyl)amino)hexanoic acid |

| Synonym(s) | DNP-glycine, N-Dnp-glycine | This compound |

| CAS Number | 1084-76-0[4][5] | 10466-72-5[6][7] |

| Molecular Formula | C8H7N3O6[4][5] | C12H15N3O6[6][7][8] |

| Molecular Weight | 241.16 g/mol [4][5][9] | 297.26 g/mol [6][7][8] |

| Appearance | Light yellow to yellow powder[10] | Not specified |

| Storage Temperature | -20°C[5] | 4°C, protected from light[6] |

| Key Applications | Derivative for protein sequencing, immunoassay development | Amine-reactive building block for probes, FRET quencher[1][6] |

Experimental Protocols and Methodologies

DNP-X acids and their derivatives are utilized in a variety of established experimental procedures. Below are detailed protocols for key applications.

Synthesis of DNP-Amino Acids

This protocol describes a general method for the synthesis of DNP-amino acids using 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.

Materials:

-

Amino acid (e.g., L-Phenylalanine)

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

Acetone

-

Sodium bicarbonate (NaHCO3)

-

Water

Procedure: [11]

-

In an Erlenmeyer flask, dissolve the amino acid (e.g., 200 mg, 1.2 mmol of L-Phe) and an equimolar amount of FDNB (225 mg, 1.2 mmol) in 20 ml of acetone.

-

Add a twofold molar excess of solid NaHCO3 (202 mg, 2.4 mmol) to the solution.

-

Slowly add 10 ml of water over 10 minutes while stirring.

-

Continue stirring the mixture for 30 minutes at 30-40°C.

-

Add another identical portion of solid NaHCO3 and continue stirring at the same temperature for an additional hour.

-

Concentrate the solution to 10-15 ml. A precipitate of the DNP-amino acid will form.

-

Filter the precipitate, wash it carefully with water, and allow it to air dry in the dark.

N-Terminal Protein Sequencing (Sanger's Method)

This method identifies the N-terminal amino acid of a polypeptide chain.

Materials:

-

Polypeptide sample

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

6 M Hydrochloric acid (HCl)

-

Organic solvent (e.g., ether or ethyl acetate)

-

Chromatography system (e.g., TLC or paper chromatography)

-

DNP-amino acid standards

Procedure: [3]

-

Labeling: React the polypeptide with FDNB. The FDNB will covalently bond with the free α-amino group of the N-terminal amino acid, forming a DNP-polypeptide. This bond is stable to acid hydrolysis.

-

Hydrolysis: Subject the DNP-polypeptide to complete acid hydrolysis by heating it in 6 M HCl at 100-110°C for 12-24 hours. This cleaves all peptide bonds, resulting in a mixture of free amino acids and the DNP-derivative of the N-terminal amino acid.

-

Extraction: Separate the yellow-colored DNP-amino acid from the free amino acids using an organic solvent. DNP-amino acids are soluble in organic solvents, while free amino acids are more soluble in the aqueous phase.

-

Identification: Identify the extracted DNP-amino acid by chromatography. By comparing the migration of the unknown DNP-amino acid to that of known DNP-amino acid standards, the N-terminal residue can be identified.

Signaling Pathways and Applications

While this compound itself is not directly involved in endogenous signaling pathways, its derivatives are instrumental in studying various biological processes.

Immunoassays

DNP is a widely used hapten. When conjugated to a carrier protein, it can elicit a strong antibody response. These anti-DNP antibodies are valuable reagents in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), for the detection and quantification of DNP-labeled molecules.[12][13] The interaction between DNP and anti-DNP antibodies is highly specific and is a model system for studying antigen-antibody binding.

Fluorescence Resonance Energy Transfer (FRET)

This compound and its succinimidyl ester derivative can function as effective FRET quenchers.[1][2] They can be paired with fluorescent donors like tryptophan or tyrosine. In a FRET-based assay, when the DNP quencher is in close proximity to the fluorescent donor, the energy from the donor is transferred to the quencher, resulting in a decrease in the donor's fluorescence emission. This principle can be applied to study molecular interactions, such as protein-protein binding or conformational changes in a molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. scbt.com [scbt.com]

- 5. TSS [techservesolutions.in]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 10466-72-5|6-((2,4-Dinitrophenyl)amino)hexanoic acid|BLD Pharm [bldpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. N-(2,4-Dinitrophenyl)glycine | C8H7N3O6 | CID 14135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Principle of FRET Quenching with DNP-X Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Förster Resonance Energy Transfer (FRET) quenching utilizing 2,4-Dinitrophenyl (DNP)-X acid. It is designed to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed insights into the mechanism, experimental design, and data interpretation involving this widely used quencher.

Core Principles of FRET and the Role of DNP as a Quencher

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][2] An excited donor fluorophore can transfer its energy to a nearby acceptor molecule without the emission of a photon.[3][4] This energy transfer is highly dependent on the distance between the donor and acceptor, making FRET an invaluable tool for measuring molecular proximity on the nanometer scale.[2] The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor.[2][3]

Several key conditions must be met for FRET to occur:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers (10-100 Å).[3][5][6]

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[5][6][7]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.[2]

The 2,4-dinitrophenyl (DNP) group is a classic and widely used non-fluorescent acceptor, or quencher, in FRET-based assays.[8] Its primary role is to accept the energy from an excited donor fluorophore and dissipate it as heat, thus "quenching" the donor's fluorescence. DNP is often incorporated into peptides and other biomolecules as DNP-X acid, which is 6-(2,4-Dinitrophenyl)aminohexanoic acid.[9][10][11] This form provides a convenient linker for conjugation to amino groups. The succinimidyl ester (SE) form of this compound is also commonly used for efficient labeling of primary amines.[12]

The quenching mechanism of DNP in FRET probes is primarily based on the Förster dipole-dipole interaction.[3] However, in some instances, particularly when the donor and DNP are in very close proximity, a component of static (or contact) quenching may also contribute.[3] Static quenching involves the formation of a non-fluorescent ground-state complex between the donor and quencher.[3]

Quantitative Data for DNP-Based FRET Pairs

The selection of an appropriate donor-acceptor pair is critical for the successful design of a FRET assay. The Förster distance (R₀) is a key parameter that defines the distance at which FRET efficiency is 50%.[4] A larger R₀ value indicates that FRET can occur over a longer distance. The R₀ is dependent on the spectral overlap integral (J(λ)), the quantum yield of the donor (ΦD), the refractive index of the medium (n), and the relative orientation of the donor and acceptor dipoles (κ²).[13][14]

Below is a summary of quantitative data for commonly used DNP-based FRET pairs.

| Donor Fluorophore | Acceptor | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) (Å) | Donor Quantum Yield (ΦD) | Notes |

| Mca (7-Methoxycoumarin-4-yl)acetyl | Dnp (2,4-Dinitrophenyl) | 325 | 393 | 36.5[15] | 0.49[16] | A widely used pair for protease assays.[8][17] |

| ACC (7-amino-4-carbamoylmethylcoumarin) | Dnp (2,4-Dinitrophenyl) | ~350 | ~450 | 34.7[15] | 0.861[15] | Offers higher sensitivity compared to Mca/Dnp in some assays.[15] |

| Abz (2-Aminobenzoyl) | Dnp (2,4-Dinitrophenyl) | 320 | 420 | - | - | A successful and commonly used FRET pair in peptide synthesis.[1][18] |

| Trp (Tryptophan) | Dnp (2,4-Dinitrophenyl) | 280 | 350-360 | - | 0.2[16] | DNP is an effective quencher for intrinsic tryptophan fluorescence.[16][19] |

| N-Me-Abz (N-Methyl-anthraniloyl) | Dnp (2,4-Dinitrophenyl) | 340-360 | 440-450 | - | - | Used in various FRET substrates.[3] |

| FITC (Fluorescein isothiocyanate) | Dnp (2,4-Dinitrophenyl) | 490 | 520 | - | - | A less common but viable FRET pair with DNP.[3] |

Note: The Förster distance and quantum yield can vary depending on the specific molecular construct and the experimental conditions.

Experimental Protocols

Synthesis of a Mca-Peptide-Lys(Dnp) FRET Substrate

This protocol outlines the solid-phase peptide synthesis (SPPS) of a generic FRET substrate for a protease, incorporating Mca as the fluorophore and Dnp as the quencher.[17][20]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

7-Methoxycoumarin-4-acetic acid (Mca)[17]

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Deionized water

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using HBTU/HOBt activation in the presence of DIPEA. Incorporate Fmoc-Lys(Dnp)-OH at the desired position in the peptide sequence.

-

Mca Coupling: After the final amino acid coupling and Fmoc deprotection, couple Mca to the N-terminal amino group. Dissolve Mca, HBTU, and HOBt in DMF, add DIPEA, and add the mixture to the resin. Allow the reaction to proceed for several hours.[17]

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[20]

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

General Protease Activity Assay using a Mca-Peptide-Lys(Dnp) Substrate

This protocol describes a continuous kinetic assay to measure the activity of a purified protease.[21][22]

Materials:

-

Purified protease of interest

-

Mca-Peptide-Lys(Dnp) FRET substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[20]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of the FRET substrate in DMSO. Dilute the stock solution to the desired final concentration in the assay buffer.

-

Enzyme Preparation: Prepare a working solution of the purified protease in the assay buffer. Keep the enzyme on ice.

-

Assay Setup: In a 96-well black microplate, add the diluted FRET substrate to each well. Include wells with substrate and assay buffer only as a negative control (no enzyme).

-

Initiate Reaction: Initiate the enzymatic reaction by adding the protease solution to the wells.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for Mca (e.g., Ex: 325 nm, Em: 393 nm).[5]

-

Data Analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot. The rate of substrate cleavage is proportional to the enzyme activity.

Visualizing FRET Principles and Workflows

Graphviz diagrams are provided to illustrate the core concepts and workflows associated with DNP-FRET quenching.

The FRET Quenching and Cleavage Mechanism

References

- 1. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 3. bachem.com [bachem.com]

- 4. cdn.thomasnet.com [cdn.thomasnet.com]

- 5. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]

- 6. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. Peptide Labeling [sigmaaldrich.com]

- 9. This compound [6-(2,4-Dinitrophenyl)aminohexanoic acid] *CAS 10466-72-5* | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. This compound, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]

- 13. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 14. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective Detection of Cathepsin E Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence and Quencher FRET Peptides [biosyn.com]

- 19. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 22. benchchem.com [benchchem.com]

The Discovery and Development of DNP Haptens: A Technical Guide

Introduction

The dinitrophenyl (DNP) group, a seemingly simple chemical moiety, has played a monumental role in shaping our understanding of immunology. Its journey from a chemical reagent to a cornerstone of immunological research is a testament to the power of model systems in unraveling complex biological processes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, development, and application of DNP haptens. We will delve into the core principles of hapten biology, detail key experimental protocols, and present quantitative data and signaling pathways that underpin the utility of DNP in immunology.

The Genesis of a Concept: Karl Landsteiner and the Discovery of Haptens

The story of DNP haptens is intrinsically linked to the pioneering work of Karl Landsteiner, a Nobel laureate whose contributions to immunology extended far beyond his discovery of blood groups.[1][2] In the early 20th century, Landsteiner introduced the concept of "haptens" (from the Greek "haptein," meaning "to fasten").[1][3] He demonstrated that small molecules, which he termed haptens, are not immunogenic on their own but can elicit a specific immune response when covalently bound to a larger carrier molecule, typically a protein.[1][3] This groundbreaking work laid the foundation for understanding how the immune system can recognize an almost infinite array of chemical structures, including drugs and other small organic molecules. Dinitrophenol (DNP) emerged as a classic example of such a hapten and has been extensively used in research to dissect the mechanisms of antibody production and immune cell activation.[3]

The DNP-Carrier Conjugate: Eliciting an Immune Response

The immunogenicity of a DNP hapten is unlocked through its conjugation to a carrier protein. Common carrier proteins include Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), and Ovalbumin (OVA).[4][5] The DNP group is typically introduced onto the carrier protein through the reaction of 2,4-dinitrofluorobenzene (DNFB) or a similar reactive DNP derivative with nucleophilic side chains of amino acids on the protein, primarily the ε-amino group of lysine.

The resulting DNP-carrier conjugate presents both the DNP hapten and epitopes of the carrier protein to the immune system. This co-presentation is crucial for the generation of a robust anti-DNP antibody response, a process that is typically T-cell dependent.[6]

Quantitative Aspects of the Anti-DNP Immune Response

The magnitude and quality of the immune response to DNP haptens are influenced by several factors, including the choice of carrier protein, the density of DNP on the carrier, and the immunization protocol.

Hapten Density

The number of DNP molecules conjugated per carrier protein molecule, known as the hapten density, is a critical determinant of the immune outcome. Studies have shown that an intermediate hapten-to-carrier ratio is often optimal for inducing a strong antibody response.[7] High hapten densities can sometimes lead to immunological tolerance rather than activation.[8]

Table 1: Influence of Hapten-Carrier Ratio on Anti-DNP Antibody Response

| Carrier Protein | Hapten:Carrier Molar Ratio | Observed Effect on Antibody Formation | Reference |

| Bovine Serum Albumin (BSA) | Intermediate (e.g., DNP16-BSA) | Optimal antibody formation | [7] |

| Bovine Gamma Globulin (BGG) | Intermediate (e.g., DNP43-BGG) | Optimal antibody formation | [7] |

| Mouse Immunoglobulin (MIG) | Intermediate (e.g., DNP48-MIG) | Optimal antibody formation | [7] |

| Polyacrylamide | High | Inhibition of anti-DNP antibody formation | [8] |

Antibody Affinity and Titer

Immunization with DNP-carrier conjugates elicits the production of antibodies with high affinity for the DNP hapten. The affinity of these antibodies, often expressed as a dissociation constant (Kd), can vary. Monoclonal antibodies with high affinities for DNP have been generated, with association constants in the range of 10¹⁰ to 10¹¹ M⁻¹.[2] Antibody titers, a measure of the concentration of specific antibodies in the serum, increase significantly after immunization and can remain detectable for extended periods.[9][10]

Table 2: Reported Affinities and Titers of Anti-DNP Antibodies

| Antibody Type | Hapten Specificity | Affinity (Association Constant/Dissociation Constant) | Titer | Reference |

| Murine Monoclonal IgG1 | DNP | 10¹⁰ to 10¹¹ M⁻¹ | High titer (1/1,280,000 in donor mouse) | [2] |

| Monoclonal Antibodies | DNP-Spin Label | 5.0 x 10⁴ M⁻¹ to > 1.0 x 10⁸ M⁻¹ | Not specified | [11] |

| Rabbit Polyclonal | DNP-BGG | Affinity constant increased ~100-fold over 5 weeks | Precipitable antibody observed | [12] |

| Hyena Polyclonal | DNP-KLH | Peak concentrations on day 28 post-immunization | Detectable titers at one year | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for key experiments involving DNP haptens.

DNP-KLH Conjugation

This protocol describes the conjugation of DNP to Keyhole Limpet Hemocyanin (KLH) using m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), a common crosslinker.

Materials:

-

Keyhole Limpet Hemocyanin (KLH)

-

m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

-

DNP-cysteine or other thiol-containing DNP derivative

-

Phosphate buffer (0.01 M, pH 7.0)

-

Dimethylformamide (DMF)

-

PD-10 desalting column

-

Phosphate buffer (0.05 M, pH 6.0)

-

2 N NaOH

-

0.5 N HCl

-

Ammonium bicarbonate (0.1 M)

Procedure:

-

Dissolve 5 mg of KLH in 0.5 mL of 0.01 M phosphate buffer (pH 7.0).[13]

-

Dissolve 3 mg of MBS in 200 µL of DMF.[13]

-

Add 70 µL of the MBS solution to the KLH solution and stir or rotate for 30 minutes at room temperature.[13]

-

Purify the KLH-MBS conjugate by passing the solution through a PD-10 desalting column equilibrated with 0.05 M phosphate buffer (pH 6.0). Collect the protein-containing fractions.[13]

-

Dissolve 5 mg of a thiol-containing DNP derivative (e.g., DNP-cysteine) in 100 µL of DMF.[13]

-

Rapidly add 1 mL of the purified KLH-MBS solution to the DNP solution.[13]

-

Immediately add approximately 11 µL of 2 N NaOH to adjust the pH to 7.0-7.2. Verify the pH with pH paper and adjust with 0.5 N HCl or 2 N NaOH as needed.[13]

-

Stir or rotate the reaction mixture for 3 hours at room temperature or overnight at 4°C.[13]

-

Add 3 mL of 0.1 M ammonium bicarbonate to the conjugate solution before lyophilization.[13]

Mouse Immunization with DNP-Carrier Conjugate

This protocol outlines a general procedure for immunizing mice to generate an anti-DNP antibody response.

Materials:

-

DNP-carrier conjugate (e.g., DNP-KLH)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (e.g., 23 or 25 gauge)

-

BALB/c mice (or other suitable strain)

Procedure:

-

Antigen Preparation: Dilute the DNP-carrier conjugate in sterile PBS to a concentration of 0.5-1.0 mg/mL.

-

Emulsification: For the primary immunization, mix the antigen solution with an equal volume of Complete Freund's Adjuvant (CFA) to form a stable emulsion. For booster immunizations, use Incomplete Freund's Adjuvant (IFA).[14]

-

Primary Immunization (Day 0): Inject each mouse subcutaneously or intraperitoneally with 100-200 µL of the antigen-CFA emulsion, containing 50-100 µg of the DNP-carrier conjugate.[14][15]

-

Booster Immunizations: Administer booster injections of 50 µg of the antigen in IFA on days 21 and 42.[15]

-

Test Bleed: Collect a small blood sample (test bleed) from the tail vein around day 50 to assess the antibody titer.[14][15]

-

Final Boost: Administer a final boost of 50 µg of the antigen in PBS (without adjuvant) three to four days before harvesting spleen cells for hybridoma production or collecting a larger volume of blood for serum.[14]

Indirect ELISA for Anti-DNP Antibody Quantification

This protocol describes a standard indirect ELISA to measure the concentration of anti-DNP antibodies in serum.

Materials:

-

DNP-BSA (or other DNP-carrier conjugate for coating)

-

Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)[3]

-

96-well microtiter plates

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)[3]

-

Blocking Buffer (e.g., 1% BSA in PBS)[5]

-

Serum samples (diluted in blocking buffer)

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB)[3]

-

Stop Solution (e.g., 2 M H₂SO₄)[3]

-

Microplate reader

Procedure:

-

Antigen Coating: Dilute DNP-BSA to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[3]

-

Washing: Discard the coating solution and wash the plate three times with wash buffer.[16]

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[5]

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add 100 µL of diluted serum samples and standards to the wells. Incubate for 1-2 hours at room temperature.[5][17]

-

Washing: Wash the plate five times with wash buffer.[17]

-

Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[17]

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.[3]

-

Stopping the Reaction: Add 50 µL of stop solution to each well.[16]

-

Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Signaling Pathways in DNP-Mediated Immune Activation

The interaction of DNP-carrier conjugates with immune cells triggers complex signaling cascades that lead to cellular activation, proliferation, and differentiation.

B-Cell Activation via the B-Cell Receptor (BCR)

The binding of a multivalent DNP-carrier conjugate to the B-cell receptor (BCR) on the surface of a DNP-specific B cell initiates a signaling cascade. This cross-linking of BCRs leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα/Igβ signaling components of the BCR complex by Src-family kinases such as Lyn.[18][19] This, in turn, recruits and activates Syk kinase, which phosphorylates downstream adaptor proteins like BLNK.[20] This scaffold allows for the activation of multiple signaling pathways, including the PLC-γ2, PI3K, and MAPK pathways, ultimately leading to changes in gene expression, B-cell proliferation, and differentiation into antibody-secreting plasma cells.[20]

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. addgene.org [addgene.org]

- 6. Antigen - Wikipedia [en.wikipedia.org]

- 7. Antibody formation in the mouse induced by hapten-carrier complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of anti-DNP antibody formation by high doses of DNP-polyacrylamide molecules; effects of hapten density and hapten valence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sequences of 12 monoclonal anti-dinitrophenyl spin-label antibodies for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibodies to DNP, DNP—glycylglycylglycine and DNP—p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunization protocol. EuroMAbNet [euromabnet.com]

- 15. Custom Mouse Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. microbenotes.com [microbenotes.com]

- 17. lifediagnostics.com [lifediagnostics.com]

- 18. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 19. cusabio.com [cusabio.com]

- 20. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Applications of DNP-X Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-(2,4-Dinitrophenyl)aminohexanoic acid, commonly known as DNP-X acid. The focus is on its solubility characteristics, particularly in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. This guide also details its primary applications, including relevant experimental workflows and the signaling pathways associated with its core chemical moiety.

It is important to note that commercially available and widely used forms of this compound are often the succinimidyl ester derivative, DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester).[1][2] This amine-reactive version is used for labeling proteins and peptides.[1][3] The solubility data and applications discussed herein primarily pertain to this succinimidyl ester form. The "X" in DNP-X refers to a seven-atom aminohexanoyl spacer which helps increase the accessibility of the DNP moiety to antibodies.[2]

Solubility Profile of DNP-X, SE

DNP-X, SE is a yellow solid at room temperature.[1] Its solubility is highest in polar aprotic solvents like DMSO. The succinimidyl ester group is susceptible to hydrolysis in protic solvents such as water and alcohols, which affects its stability and effective solubility for conjugation reactions.

Table 1: Solubility of DNP-X, SE in Various Solvents

| Solvent | Chemical Formula | Solvent Type | Solubility (at 20-25°C) | Molar Solubility (Approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~50 mg/mL[1] | ~126.8 mM[1] | Ultrasonic agitation may be required. Use of hygroscopic DMSO can negatively impact solubility.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not Quantified | DMF is a strong solvent for many organic compounds and is expected to dissolve DNP-X, SE. |

| Water | H₂O | Polar Protic | Sparingly Soluble[4] | Not Quantified | The succinimidyl ester is unstable and will hydrolyze. The underlying 2,4-Dinitrophenol is itself sparingly soluble in water.[4] |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Not Quantified | The succinimidyl ester is unstable and will react with the solvent. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of DNP-X, SE in a chosen solvent at a constant temperature.

Materials:

-

DNP-X, SE solid powder

-

Solvent of interest (e.g., DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of DNP-X, SE solid to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a precise volume of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess, undissolved solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of DNP-X, SE in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound at the specified temperature.

-

Key Applications and Methodologies

DNP-X, SE is a versatile tool in biochemical research, primarily used as a hapten for immunoassays and as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) assays.[5][6]

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[7] The DNP group is a widely used hapten because it is not naturally found in tissues, making it an ideal control and labeling agent.[5] DNP-labeled molecules can be specifically detected with high-affinity anti-DNP antibodies in various immunoassay formats like ELISA, Western blotting, and immunohistochemistry.[5][8]

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[6] In protease activity assays, a peptide substrate is synthesized with a fluorophore on one end and a quencher, like DNP, on the other.[9] In this intact state, the DNP group quenches the fluorescence of the nearby fluorophore.[6] When a protease cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[9] DNP is an effective quencher for fluorophores like Tryptophan (Trp) and 7-methoxycoumarin-4-yl-acetic acid (Mca).[6][9]

Signaling Pathway Context of the DNP Moiety

While this compound itself is primarily used as a labeling reagent, its core chemical structure, 2,4-dinitrophenol (DNP), is a well-documented bioactive molecule. DNP acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria. This action dissipates the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and releasing energy as heat.

This fundamental bioenergetic modulation has downstream effects on major cellular signaling pathways. At low, subtoxic concentrations, DNP has been shown to trigger adaptive stress responses in cells, including neurons.

-

Suppression of mTOR Pathway: DNP treatment can suppress the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

-

Upregulation of CREB Pathway: DNP can upregulate the Ca²⁺-calmodulin-CREB (cAMP response element-binding protein) signaling pathway. This pathway is critical for synaptic plasticity, learning, and memory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Invitrogen DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. N-Succinimidyl N-(2,4-dinitrophenyl)-6-aminocaproate = 95 HPLC 82321-04-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 6. cdn.thomasnet.com [cdn.thomasnet.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

Applications of Anti-DNP Antibodies in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of anti-dinitrophenyl (anti-DNP) antibodies in scientific research. DNP is a small organic molecule, a hapten, that can elicit a robust immune response when conjugated to a larger carrier protein. This property makes anti-DNP antibodies invaluable tools in a wide array of immunological and cell biology applications. This document details their use in key experimental techniques, provides structured data for quantitative analysis, and includes detailed experimental protocols and workflow diagrams.

Core Applications of Anti-DNP Antibodies

Anti-DNP antibodies are versatile reagents used across various research fields. Their primary applications include:

-

Immunoassays: As highly specific reagents in ELISA, Western blotting, flow cytometry, and immunohistochemistry.[1]

-

Detection of Oxidative Stress: For the identification and quantification of protein carbonylation, a key marker of oxidative damage.

-

Hapten-Carrier and Immunization Studies: To understand the fundamental mechanisms of antibody production and affinity maturation.

-

Allergy and Mast Cell Research: Anti-DNP IgE is instrumental in studying the mechanisms of mast cell degranulation and allergic responses.[2]

-

Affinity Purification: For the isolation of DNP-conjugated molecules and their binding partners.[3]

-

Isotype and Negative Controls: Due to DNP not being endogenous in tissues, anti-DNP antibodies serve as excellent isotype or negative controls in various immunoassays to rule out non-specific binding.[4]

Data Presentation: Quantitative Parameters of Anti-DNP Antibodies

The selection of an appropriate anti-DNP antibody clone is critical for experimental success and depends on factors such as binding affinity and sensitivity in the intended application.

Table 1: Binding Affinity of Selected Anti-DNP Monoclonal Antibodies

| Antibody Clone | Isotype | Affinity Constant (K₀) (M⁻¹) | Target |

| AN01-AN12 | - | 5.0 x 10⁴ to >1.0 x 10⁸ | DNP-SL |

| 4D₉A₉C₂C₂ | IgG₁ | 10¹⁰ to 10¹¹ | DNP |

| Anti-DNP-BGG | - | Increased ~100-fold over 5 weeks | DNP |

| Anti-DNP-glycylglycylglycine-BGG | - | Increased 3- to 4-fold over 5 weeks | DNP-glycylglycylglycine |

| Anti-DNP-p-aminobenzoylglutamate-BGG | - | No significant change over 5 weeks | DNP-p-aminobenzoylglutamate |

Data compiled from multiple sources, and affinity constants can vary based on the specific hapten conjugate and measurement technique.[5][6][7]

Table 2: Sensitivity of Anti-DNP Antibody-Based ELISAs

| ELISA Type | Target | Detection Range | Sensitivity |

| Competitive ELISA | DNP | - | As low as 10 fmol |

| Mouse Anti-DNP IgG ELISA | Anti-DNP IgG | 3.125 - 100 u/mL | - |

| Human DNP-Ab GENLISA™ | deoxyribonucleic Protein Antibody | 1 ng/mL - 400 ng/mL | 0.53 ng/mL |

| Rat Anti-DNP IgM ELISA | Anti-DNP IgM | 3.125 - 100 u/mL | - |

| Green Mamba DNP ELISA Kit | DNP | 0 - 100 ng/mL | 0.42 ng/mL |

Sensitivity and detection range are dependent on the specific ELISA kit, antibody pair, and substrate used.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing anti-DNP antibodies.

Protocol 1: Detection of Protein Carbonylation by Western Blot

This protocol describes the detection of carbonylated proteins in a biological sample, a common method to assess oxidative stress.[10]

1. Sample Preparation:

- Extract proteins from cells or tissues using a suitable lysis buffer.

- Determine protein concentration using a standard protein assay (e.g., BCA).

2. Derivatization of Carbonyl Groups:

- Take 5-20 µg of protein extract in a microcentrifuge tube.

- Add an equal volume of 12% SDS to bring the final SDS concentration to 6%.

- Add a 2X volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.

- For a negative control, add 2 M HCl without DNPH to a parallel sample.

- Incubate in the dark at room temperature for 15-20 minutes.

- Neutralize the reaction by adding 1.5X volume of a neutralization solution (e.g., 2 M Tris in 30% glycerol).

3. SDS-PAGE and Western Blotting:

- Load the derivatized protein samples onto a polyacrylamide gel and perform electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunodetection:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary anti-DNP antibody (e.g., rabbit anti-DNP) diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C.

- Wash the membrane three times with TBST for 5-10 minutes each.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer (typically 1:5000 to 1:20,000) for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10-15 minutes each.

5. Detection:

- Add an enhanced chemiluminescence (ECL) substrate to the membrane.

- Detect the signal using an appropriate imaging system.

Protocol 2: Quantitative Sandwich ELISA for Anti-DNP IgG

This protocol outlines a method for the quantification of anti-DNP IgG in serum samples, for example, after immunization with a DNP-carrier conjugate.[11]

1. Plate Coating:

- Dilute DNP-BSA to 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

- Add 100 µL of the DNP-BSA solution to each well of a 96-well high-binding ELISA plate.

- Incubate overnight at 4°C.

- Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20, PBST).

2. Blocking:

- Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

- Incubate for 1-2 hours at room temperature.

- Wash the plate three times with wash buffer.

3. Sample and Standard Incubation:

- Prepare serial dilutions of a standard anti-DNP IgG of known concentration in blocking buffer.

- Prepare dilutions of the serum samples in blocking buffer.

- Add 100 µL of the standards and samples to the wells.

- Incubate for 2 hours at room temperature.

- Wash the plate five times with wash buffer.

4. Detection Antibody Incubation:

- Dilute an HRP-conjugated anti-mouse IgG (or other species-specific) detection antibody in blocking buffer.

- Add 100 µL of the diluted detection antibody to each well.

- Incubate for 1 hour at room temperature.

- Wash the plate five times with wash buffer.

5. Substrate Development and Measurement:

- Add 100 µL of TMB substrate solution to each well.

- Incubate in the dark at room temperature for 15-30 minutes.

- Stop the reaction by adding 50 µL of 1 M H₂SO₄.

- Read the absorbance at 450 nm using a microplate reader.

- Generate a standard curve and calculate the concentration of anti-DNP IgG in the samples.

Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[2][12]

1. Cell Seeding and Sensitization:

- Seed mast cells (e.g., RBL-2H3 cells) in a 24-well plate at an appropriate density and allow them to adhere overnight.

- Sensitize the cells by incubating with anti-DNP IgE (typically 0.1-1 µg/mL) in complete medium for 2-24 hours.

2. Stimulation:

- Wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer).

- Add 200 µL of buffer containing various concentrations of DNP-BSA (or another DNP-conjugated antigen) to stimulate degranulation.

- For a negative control, add buffer without antigen.

- For a positive control (total release), add 0.1% Triton X-100 to lyse the cells.

- Incubate for 30-60 minutes at 37°C.

3. Sample Collection:

- Place the plate on ice to stop the reaction.

- Carefully collect the supernatant from each well and transfer to a new 96-well plate.

- Lyse the remaining cells in each well with 200 µL of buffer containing 0.1% Triton X-100 to determine the total cellular β-hexosaminidase content.

4. β-Hexosaminidase Assay:

- Add 50 µL of the supernatant or cell lysate to a new 96-well plate.

- Add 50 µL of substrate solution (e.g., 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5).

- Incubate for 1-2 hours at 37°C.

- Stop the reaction by adding 150 µL of stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5).

- Read the absorbance at 405 nm.

5. Calculation of Percent Degranulation:

- Percent degranulation = (Absorbance of supernatant / Absorbance of total lysate) x 100.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involving anti-DNP antibodies.

Caption: Workflow for detecting protein carbonylation using anti-DNP antibodies.

Caption: Process of generating anti-DNP antibodies via hapten-carrier immunization.

Caption: Signaling pathway of mast cell degranulation induced by DNP-antigen.

References

- 1. DNP Antibodies Anti-DNP | Recombinant - Syd Labs [sydlabs.com]

- 2. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross-linking of FcεRI causes Ca2+ mobilization via a sphingosine kinase pathway in a clathrin-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. Sequences of 12 monoclonal anti-dinitrophenyl spin-label antibodies for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibodies to DNP, DNP—glycylglycylglycine and DNP—p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biocompare.com [biocompare.com]

- 9. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. Detecting degranulation via hexosaminidase assay [protocols.io]

understanding DNP as a hapten in immunoassays

An In-depth Technical Guide to DNP as a Hapten in Immunoassays

Introduction

Dinitrophenyl (DNP), a small organic molecule, serves as a quintessential hapten in the field of immunology and is a vital tool for researchers, scientists, and drug development professionals.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[2] By itself, DNP is not immunogenic. However, when conjugated to a carrier protein, it stimulates a strong immune response, leading to the production of anti-DNP antibodies.[1][3] This characteristic makes the DNP/anti-DNP system a versatile and widely used tool in various immunoassays, including ELISA, Western blot, immunofluorescence, and flow cytometry.[1][4] It is often used as a model immunogen to study the fundamentals of antibody response and can serve as an excellent alternative to biotin-streptavidin systems.[1][5]

Core Principles of DNP as a Hapten

The utility of DNP lies in its ability to be chemically and stably coupled to carrier molecules, most commonly proteins rich in primary amines, such as lysine residues. The resulting DNP-protein conjugate presents the DNP group as a novel epitope to the immune system, which then generates antibodies specific to this hapten. These high-affinity anti-DNP antibodies can then be used to detect DNP-labeled molecules with high specificity.

Key Applications Include:

-

Immunoassay Development: Used to create sensitive and specific ELISAs and other immunoassays.[6]

-

Isotype and Negative Controls: Anti-DNP antibodies are frequently used as non-targeting isotype or negative controls in various applications because the DNP hapten is not found endogenously in tissues.[1]

-

Biotin-Free Detection: The DNP system provides a robust alternative to biotin-based detection methods.[1][7]

-

Detection of Oxidative Damage: DNP can be used to detect carbonyl groups on proteins, a marker of oxidative stress, through its reaction with 2,4-dinitrophenylhydrazine (DNPH).[1][8]

Chemical Properties and Conjugation Data

The most common reagent for DNP conjugation is a derivative of 2,4-Dinitrophenol, such as DNP-N-hydroxysuccinimide ester (DNP-NHS).[9] This reagent reacts efficiently with primary amines on proteins and peptides to form stable amide bonds. The degree of DNP labeling, or the hapten-to-carrier ratio, is a critical parameter that can be controlled and measured.

Table 1: Physicochemical Properties of DNP Reagents

| Property | Value | Source |

| Chemical Name | 2,4-Dinitrophenol | [1] |

| Molecular Formula (DNP-NHS) | C₁₀H₇N₃O₇ | [9] |

| Molecular Weight (DNP-NHS) | 281.18 g/mol | [9] |

| Reactive Group | N-hydroxysuccinimide ester | [9] |

| Target Functional Group | Primary amines (-NH₂) | [9] |

| Maximum Absorbance (DNP) | ~360 nm | [10][11] |

| Molar Extinction Coefficient (ε) at 360 nm | 17,500 M⁻¹cm⁻¹ | [9] |

Table 2: Typical DNP Conjugation Ratios

| Carrier Protein | Typical Molar Ratio (DNP per Protein) | Source |

| Bovine Serum Albumin (BSA) | >10 | [10] |

| Bovine Serum Albumin (BSA) | ~40 | [5] |

| Ovalbumin (OVA) | >30 | [11] |

Experimental Protocols

Protocol 1: DNP Conjugation to a Carrier Protein (e.g., BSA)

This protocol describes a general method for labeling a protein with DNP using an NHS-ester derivative.

Materials:

-

Carrier Protein (e.g., Bovine Serum Albumin, BSA) at 1-5 mg/mL.

-

DNP-NHS labeling reagent.

-

Labeling Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.0 (or 100 mM Phosphate buffer, pH 8.0).[9]

-

Solvent for DNP-NHS: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[9]

-

Purification Column: Sephadex G-25 or similar size-exclusion chromatography column.[9]

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Methodology:

-

Protein Preparation: Dissolve the carrier protein in the labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange column.[9]

-